Lithium tricyanomethanide

Description

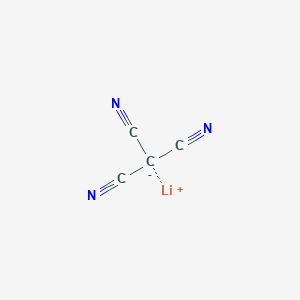

Structure

2D Structure

Properties

Molecular Formula |

C4LiN3 |

|---|---|

Molecular Weight |

97.0 g/mol |

IUPAC Name |

lithium;methanetricarbonitrile |

InChI |

InChI=1S/C4N3.Li/c5-1-4(2-6)3-7;/q-1;+1 |

InChI Key |

UZQWVBVSXAWRJC-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C(#N)[C-](C#N)C#N |

Origin of Product |

United States |

Synthetic Methodologies for Lithium Tricyanomethanide and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods for lithium tricyanomethanide primarily involve the reaction of appropriate precursors in a controlled manner to yield the desired salt. These methods are often straightforward and can be scaled for larger quantity production.

Cyanidation of Malononitrile (B47326) in Lithium Systems

The cyanidation of malononitrile serves as a fundamental route to the tricyanomethanide anion, [C(CN)₃]⁻. While the direct cyanidation of malononitrile using a lithium-containing cyanide source is a plausible synthetic pathway, the literature more frequently describes the preparation of other alkali metal tricyanomethanides, which can then be used in subsequent reactions to form the lithium salt. The general principle involves the deprotonation of malononitrile followed by cyanation.

Metathesis Reactions Involving Lithium Salts

Metathesis, or double displacement, reactions are a common and effective method for preparing this compound. researchgate.net This approach involves the reaction of a soluble lithium salt with a soluble salt of the tricyanomethanide anion. The selection of reactants is crucial to ensure the desired product precipitates or can be easily separated from the reaction mixture. For instance, reacting silver tricyanomethanide (Ag[C(CN)₃]) with a lithium halide in a suitable solvent can yield this compound, with the insoluble silver halide being easily removed by filtration. Similarly, metathesis reactions involving alkali metal tricyanomethanides, such as potassium tricyanomethanide (K[C(CN)₃]), and a lithium salt are also employed. researchgate.net The synthesis of anhydrous lithium dicyanamide (B8802431), Li[N(CN)₂], has been achieved through a metathesis reaction between aqueous solutions of sodium dicyanamide and lithium sulfate. researchgate.net

A specific example is the synthesis of LiK[C(CN)₃]₂ through a metathesis reaction with a starting stoichiometry of Li⁺:K⁺:[C(CN)₃]⁻ = 1:1:2. researchgate.net

Specific Reaction Pathways for this compound Preparation

Beyond general metathesis, specific reaction pathways have been developed to optimize the yield and purity of this compound. One documented synthesis involves the reaction of silver tricyanomethanide with lithium bromide in an aqueous solution. This reaction leads to the formation of this compound in the solution and the precipitation of silver bromide.

Another reported method involves the synthesis of a solvated form, Li[C(CN)₃] · 1/2 (H₃C)₂CO, which crystallizes from a solution containing this compound in the presence of acetone (B3395972). researchgate.net This indicates that the choice of solvent can play a significant role in the final product obtained.

| Reactants | Product | Reaction Type | Reference |

| Ag[C(CN)₃], LiBr | Li[C(CN)₃], AgBr | Metathesis | researchgate.net |

| Li⁺, K⁺, [C(CN)₃]⁻ (1:1:2 ratio) | LiK[C(CN)₃]₂ | Metathesis | researchgate.net |

| Na[N(CN)₂], Li₂[SO₄] (aqueous) | Li[N(CN)₂] | Metathesis | researchgate.net |

Advanced Synthetic Strategies

Advanced synthetic strategies focus on producing high-quality crystalline materials, which are essential for detailed structural analysis and for applications where purity and crystal form are paramount.

Single Crystal Growth Methods for this compound Compounds

The growth of single crystals of this compound compounds is crucial for their definitive structural characterization via X-ray diffraction. researchgate.net Several techniques can be employed for this purpose. Slow evaporation of a solvent from a saturated solution is a common and effective method. youtube.com The choice of solvent is critical and is often determined by the solubility of the compound.

Vapor diffusion is another powerful technique for growing single crystals, particularly for milligram quantities of material. youtube.com This involves dissolving the compound in a solvent in which it is soluble and placing this solution in a larger chamber containing a second solvent (the "anti-solvent") in which the compound is insoluble but the first solvent is miscible. The slow diffusion of the anti-solvent vapor into the solution of the compound gradually reduces its solubility, leading to the formation of crystals. youtube.com

For some systems, slow cooling of a saturated solution can also induce crystallization. youtube.com This involves preparing a saturated solution at an elevated temperature and then slowly lowering the temperature, causing the solubility to decrease and crystals to form. The rate of cooling is a key parameter that must be controlled to obtain high-quality crystals. youtube.com

Solution-Based Techniques and Controlled Crystallization

Solution-based techniques offer a versatile approach to control the crystallization of this compound. The fundamental principle is to create a supersaturated solution from which the solid phase can nucleate and grow. bohrium.com The level of supersaturation, temperature, and the presence of impurities or seed crystals can all influence the size, shape, and quality of the resulting crystals.

Controlled crystallization can be achieved by carefully selecting the solvent system and controlling the rate of solvent evaporation or the addition of an anti-solvent. youtube.com For instance, layering a solution of the compound with a less dense anti-solvent can create a gradual mixing at the interface, leading to slow crystallization.

The use of co-precipitation methods, where the desired compound is precipitated from a solution containing its constituent ions, can also be a powerful tool for synthesizing materials with controlled properties. researchgate.net While more commonly applied to inorganic materials like battery cathodes, the principles can be adapted for the synthesis of molecular crystals like this compound.

| Technique | Description | Key Parameters |

| Slow Evaporation | A solvent is slowly evaporated from a saturated solution of the compound. | Solvent choice, evaporation rate, temperature, cleanliness. youtube.com |

| Vapor Diffusion | An "anti-solvent" in which the compound is insoluble is allowed to slowly diffuse into a solution of the compound. | Solvent/anti-solvent pair, diffusion rate, temperature. youtube.com |

| Slow Cooling | A saturated solution at a higher temperature is slowly cooled to induce crystallization. | Cooling rate, initial concentration, temperature range. youtube.com |

| Solution Layering | A solution of the compound is carefully layered with a miscible anti-solvent. | Solvent/anti-solvent choice, density difference, prevention of mixing. |

Green Chemistry Approaches in Tricyanomethanide Synthesis

The principles of green chemistry aim to design chemical processes that minimize the use and generation of hazardous substances. snu.ac.kr In the context of tricyanomethanide synthesis, these principles are applied to create more environmentally benign and efficient methodologies. The growing interest in ionic liquids, a class of compounds to which this compound is related, has spurred the development of sustainable synthetic routes. researchgate.nethidenisochema.com

A key strategy in green synthesis is the use of alternative and safer reaction media to replace traditional volatile organic solvents (VOCs). rsc.org VOCs are known contributors to air pollution, and their replacement can lead to cleaner production processes. hidenisochema.com Water, supercritical carbon dioxide, and ionic liquids themselves are considered greener solvent alternatives. rsc.org Research has shown that employing aqueous conditions or alternative solvents can significantly improve the environmental profile of a synthesis. researchgate.net For instance, the use of ethanol (B145695) as a solvent in related heterocyclic synthesis has been reported as a green alternative, yielding clean by-products. mdpi.com

Energy efficiency is another cornerstone of green chemistry. snu.ac.kr Methodologies such as ultrasound-assisted and microwave-assisted synthesis have been explored for the preparation of ionic liquids and related compounds. mdpi.comnih.gov These techniques often lead to significant reductions in reaction times and increased product yields compared to conventional heating methods. nih.gov For example, ultrasound irradiation has been successfully used in the synthesis of pyridinium-based ionic liquids, reducing reaction times from hours to minutes. nih.gov

The concept of "atom economy" is also central, encouraging the design of processes where the maximum proportion of starting materials is incorporated into the final product, thus minimizing waste. snu.ac.kr Catalyst selection plays a crucial role, with a focus on using highly selective and recoverable catalysts, such as acidic zeolites, to reduce waste generation. snu.ac.kr While many ionic liquids are classified as green solvents, it is crucial to analyze their entire life cycle, as some synthetic pathways may involve problematic stages, including the use of volatile or hazardous compounds. repec.org Therefore, ongoing research focuses on designing new ionic liquids and synthetic routes that align more closely with all twelve principles of green chemistry. repec.org

Below is a table summarizing various green chemistry approaches applicable to the synthesis of ionic compounds like tricyanomethanide.

| Green Chemistry Approach | Description | Advantages |

| Alternative Solvents | Replacing volatile organic solvents with greener alternatives like water, ethanol, or supercritical CO2. rsc.orgresearchgate.net | Reduces emission of harmful VOCs, leading to cleaner air and safer processes. hidenisochema.com |

| Ultrasound/Microwave Assistance | Using ultrasonic or microwave irradiation to provide energy for the reaction. mdpi.comnih.gov | Drastically reduces reaction times, increases yields, and improves energy efficiency. nih.gov |

| Catalyst Optimization | Employing highly selective and recyclable catalysts to direct the reaction towards the desired product. snu.ac.kr | Increases atom economy, reduces by-products, and minimizes waste streams. snu.ac.kr |

| Solvent-Free Reactions | Conducting reactions without a solvent, often by grinding or using neat reagents. mdpi.com | Eliminates solvent-related waste and simplifies product purification. |

Purification and Isolation Techniques

The purity of this compound is paramount for its application, necessitating effective purification and isolation methods. Common techniques employed include recrystallization, solvent extraction, and ion-exchange chromatography.

Recrystallization is a fundamental technique for purifying solid compounds. This process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool, causing the desired compound to crystallize out while impurities remain dissolved. For instance, technical-grade lithium carbonate can be purified to battery-grade by redissolving and recrystallizing it. condorchem.com The choice of solvent is critical; for this compound, solvents like acetone have been used, leading to the formation of solvated crystals such as Li[C(CN)3] · 1/2 (H3C)2CO. researchgate.net

Solvent extraction is a versatile method used to separate lithium from impurities based on its differential solubility between two immiscible liquid phases. wpmucdn.comresearchgate.net This technique is particularly promising for recovering lithium from brines and other sources. wpmucdn.com The process often involves using a composite extractant at a specific pH to selectively move the lithium ions into an organic phase, leaving impurities behind in the aqueous phase. google.com Subsequent back-extraction, often using acidic solutions, recovers the lithium from the organic phase. researchgate.net The efficiency of this method can be high, with reported lithium back-extraction rates exceeding 90% and product purities of 96% or more. google.com

Ion-exchange chromatography separates ionic substances based on their affinity for a charged stationary phase (the ion exchanger). libretexts.orgbio-rad.com This technique is highly effective for purifying ionic compounds like this compound from other ions. libretexts.org In this process, a solution containing the crude product is passed through a column packed with an ion-exchange resin. purolite.com For purifying a lithium salt, a cation-exchange resin would be used. The lithium ions (Li+) would be retained on the resin, exchanging with other cations present. libretexts.org Impurities can be washed away, and the purified lithium salt is then eluted from the column. bio-rad.com This method is widely used in various purification processes, including the removal of trace ionic impurities to produce high-purity materials. nih.govgoogle.com

The table below details the primary purification techniques for lithium salts.

| Purification Technique | Principle of Operation | Key Parameters |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. condorchem.com | Solvent choice, temperature gradient, cooling rate. |

| Solvent Extraction | Partitioning of the compound between two immiscible liquid phases based on solubility. wpmucdn.comresearchgate.net | pH of the aqueous phase, choice of organic solvent and extractant, temperature. google.com |

| Ion-Exchange Chromatography | Reversible exchange of ions between the solution and a charged solid support (resin). bio-rad.com | Type of resin (cation/anion), pH, eluent concentration and composition. libretexts.orgbio-rad.com |

Structural Characterization and Crystallographic Analysis of Lithium Tricyanomethanide Compounds

Crystal Structure Determination via X-ray Diffraction

X-ray diffraction is the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For lithium tricyanomethanide compounds, this technique has been instrumental in determining their crystal structures, providing insights into bonding, coordination environments, and packing motifs.

Single-crystal X-ray diffraction (SCXRD) offers unparalleled atomic resolution detail of crystal structures. Studies on compounds containing this compound have successfully determined their structures, revealing complex coordination networks. For instance, the structures of new compounds like an acetone (B3395972) solvate of this compound, Li[C(CN)3] · 1/2 (H3C)2CO, and a mixed cation compound, LiK[C(CN)3]2, were determined using this technique. researchgate.net These analyses provide precise atomic coordinates, allowing for the accurate calculation of bond lengths, bond angles, and other geometric parameters that define the molecular and crystal structure.

The fundamental identity of a crystal structure is defined by its unit cell dimensions (lattice parameters) and its symmetry operations (space group). These parameters are precisely determined from X-ray diffraction data. For example, Li[C(CN)3] · 1/2 (H3C)2CO was found to crystallize in the orthorhombic space group Ima2. researchgate.net In contrast, the mixed salt LiK[C(CN)3]2 adopts the monoclinic space group P21/c. researchgate.net The distinct symmetries and lattice parameters for these compounds underscore the structural diversity achievable within this compound systems.

| Compound | Crystal System | Space Group | a (pm) | b (pm) | c (pm) | β (°) |

|---|---|---|---|---|---|---|

| Li[C(CN)3] · 1/2 (H3C)2CO researchgate.net | Orthorhombic | Ima2 | 794.97(14) | 1165.1(2) | 1485.4(3) | 90 |

| LiK[C(CN)3]2researchgate.net | Monoclinic | P21/c | 1265.7(2) | 1068.0(2) | 778.36(12) | 95.775(7) |

Polymorphism and Phase Transitions in this compound Systems

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical area of study in materials science as different polymorphs can exhibit vastly different physical properties. While polymorphism is a well-documented phenomenon in the ionic cocrystals of other lithium salts, such as lithium salicylate, specific studies detailing polymorphism or temperature-induced phase transitions for this compound itself are not extensively reported in the available literature. ul.iersc.orgrsc.org Further investigation is required to explore the potential existence of different crystalline forms of Li[C(CN)3] and their relative stabilities.

Molecular Conformation and Anion Geometry within Crystalline Lattices

The tricyanomethanide anion, [C(CN)3]⁻, is a key component whose geometry dictates much of the resulting crystal structure. It is characterized as a non-linear, resonance-stabilized pseudohalide. researchgate.net The structure features a central carbon atom bonded to three cyanide groups. This arrangement allows for the delocalization of the negative charge across the entire anion, contributing to its stability. researchgate.net In crystallographic studies of related compounds, such as silver tricyanomethanide, the [C(CN)3]⁻ anion is observed to have a geometry that does not significantly deviate from a planar trigonal D3h symmetry. researchgate.net This planarity and the distribution of charge are crucial factors in determining its coordination behavior with cations like Li⁺.

Supramolecular Assembly and Crystal Engineering Principles

Crystal engineering involves the rational design of crystalline solids by controlling intermolecular interactions. In the context of this compound, these principles are used to construct novel supramolecular assemblies. The tricyanomethanide anion's size, rigidity, and multiple nitrogen-based coordination sites make it an excellent building block for creating complex coordination polymers. roco.global

The weak coordination between the tricyanomethanide anion and cations can be exploited in designing materials like ionic liquids with low viscosity. rsc.org In the solid state, these interactions, along with weaker forces like hydrogen bonds (in solvates), guide the self-assembly of ions into specific, often intricate, three-dimensional networks. The goal of this supramolecular engineering can be to create materials with specific functions, such as forming well-defined channels for efficient lithium-ion transport in solid-state electrolytes. The synthesis of co-crystals, such as those involving lithium salts, represents a key strategy in employing crystal engineering to modify and enhance the properties of the resulting materials. researchgate.netnju.edu.cn

Spectroscopic Investigations of Lithium Tricyanomethanide Anion Interactions

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in characterizing the molecular vibrations of the tricyanomethanide anion and how they are perturbed by its local environment, including interactions with the lithium cation.

Fourier Transform Infrared (FTIR) Spectroscopy of Tricyanomethanide Anion Speciation

Fourier Transform Infrared (FTIR) spectroscopy is a sensitive probe of the different species of the tricyanomethanide anion present in various environments. The isolated [C(CN)₃]⁻ anion possesses D₃h symmetry, which governs its infrared activity. nih.gov Specifically, in the C≡N stretching region, the anion exhibits distinct vibrational modes that are sensitive to ion pairing and aggregation. nih.govacs.orgnih.gov

Studies have shown that in solution, the presence of lithium cations leads to the formation of contact ion pairs (CIPs) and solvent-separated ion pairs (SSIPs), each with a unique FTIR signature. The coordination of the lithium cation to one or more of the nitrogen atoms of the cyano groups breaks the D₃h symmetry of the anion. This symmetry breaking results in the appearance of new bands and shifts in the frequencies of existing bands in the FTIR spectrum. For instance, the degenerate asymmetric stretching modes of the free anion can be split upon coordination with Li⁺. nih.gov

Time-resolved FTIR spectroscopy has been employed to study the ultrafast vibrational dynamics of the tricyanomethanide anion in aqueous solution. These studies reveal that water induces vibrational energy transfer between the degenerate asymmetric stretch modes of the anion. nih.govacs.orgnih.gov This dynamic process is influenced by the hydration shell of the anion and provides insight into the short-range anion-solvent interactions.

Raman Spectroscopy for Structural Elucidation and Anion Environment Probing

Raman spectroscopy complements FTIR by providing information on the vibrational modes that are Raman active. For the D₃h symmetry of the free tricyanomethanide anion, certain modes are exclusively Raman active, offering a more complete picture of the anion's vibrational structure. The technique is particularly useful for probing the local environment of the anion and how it influences its structure. researchgate.netdtic.mil

In the solid state, the Raman spectrum of lithium tricyanomethanide provides details about the crystallographic environment of the anion. mpg.de The number and frequencies of the Raman bands can indicate the site symmetry of the anion in the crystal lattice and the nature of its coordination to the lithium cations. For example, splitting of degenerate modes in the Raman spectrum can signify a reduction in the anion's symmetry due to crystal packing forces and coordination.

In solution, changes in the Raman spectrum of the tricyanomethanide anion upon the addition of lithium salts can be used to study ion pairing. researchgate.net The totally symmetric stretching mode of the C(CN)₃ framework is often a sensitive probe of the local environment. Shifts in the frequency of this mode can be correlated with the strength of the interaction between the lithium cation and the tricyanomethanide anion. Furthermore, operando Raman spectroscopy has been utilized to monitor changes in electrolyte composition, including the anion, in real-time during the operation of lithium-ion batteries. nih.gov

Correlation of Vibrational Modes with Anion Structure and Coordination

The vibrational frequencies of the tricyanomethanide anion are directly related to its molecular structure and coordination environment. chemvista.org Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental FTIR and Raman data to assign vibrational modes and to understand how they are affected by interactions with lithium cations. nih.gov

Key correlations have been established:

C≡N Stretching Frequencies: The frequencies of the cyano stretching modes are particularly sensitive to coordination. When a nitrogen atom of a cyano group coordinates to a lithium cation, electron density is drawn away from the C≡N bond, typically leading to a blue shift (increase in frequency) of that stretching mode. The magnitude of this shift can provide an indication of the strength of the Li⁺···N interaction.

Symmetry Reduction and Mode Splitting: As mentioned, the coordination of Li⁺ lowers the symmetry of the [C(CN)₃]⁻ anion from D₃h. This reduction in symmetry, for example to C₂v or Cₛ, causes the degenerate E' and E" vibrational modes of the free anion to split into non-degenerate modes. nih.govrsc.org The observation of such splitting in the vibrational spectra is a clear indication of anion coordination.

Low-Frequency Modes: The low-frequency region of the spectrum contains information about the skeletal vibrations of the anion and the Li⁺-anion vibrations themselves. These modes are directly related to the coordination geometry and the strength of the ionic bond. nih.gov

Table 1: Vibrational Frequencies of the Tricyanomethanide Anion This table is for illustrative purposes and the exact frequencies can vary with the environment.

| Vibrational Mode | Symmetry (D₃h) | Approximate Frequency (cm⁻¹) | Spectroscopic Activity |

|---|---|---|---|

| Symmetric C≡N Stretch | A₁' | ~2170 | Raman active |

| Asymmetric C≡N Stretch | E' | ~2230 | IR and Raman active |

| Symmetric C-C Stretch | A₁' | ~1250 | Raman active |

| Asymmetric C-C Stretch | E' | ~950 | IR and Raman active |

| Out-of-plane C-C-C Bend | A₂" | ~550 | IR active |

| In-plane C-C-N Bend | E' | ~450 | IR and Raman active |

| Out-of-plane C-C-N Bend | E" | ~300 | Raman active |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the structure, dynamics, and interactions of this compound in both solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the local chemical environment.

Solution-State NMR Analysis of this compound in Various Solvents

Solution-state NMR is widely used to study ion-ion and ion-solvent interactions of this compound. The chemical shifts of ¹³C and ⁷Li nuclei are particularly informative. nih.govillinois.edu

The ¹³C NMR spectrum of the tricyanomethanide anion exhibits two resonances corresponding to the central carbon and the three equivalent cyano carbons. The chemical shifts of these carbons are sensitive to the solvent environment and to interactions with the lithium cation. researchgate.net The formation of ion pairs can lead to changes in the electron density around the carbon nuclei, resulting in shifts in their resonance frequencies. By studying these shifts in a range of solvents with varying polarities and coordinating abilities, it is possible to gain insights into the nature of the solvated species. nih.gov

⁷Li NMR is a direct probe of the lithium cation's environment. The ⁷Li chemical shift is highly sensitive to the coordination of the cation. nih.gov In solutions of this compound, the observed ⁷Li chemical shift is a weighted average of the shifts for the different lithium-containing species present (e.g., solvated Li⁺, SSIPs, CIPs). Changes in the ⁷Li chemical shift with concentration and solvent composition can be used to model the equilibria between these species.

Solid-State NMR for Structural and Dynamic Insights

Solid-state NMR (ssNMR) provides detailed information about the structure and dynamics of this compound in the solid state, where long-range order exists. westlake.edu.cnyoutube.com Techniques such as Magic Angle Spinning (MAS) are employed to obtain high-resolution spectra from solid samples. nih.govnih.gov

⁷Li ssNMR is a powerful tool for probing the local environment of the lithium ions in the crystal lattice. acs.orgacs.org The ⁷Li chemical shift and the quadrupolar coupling constant, which can be measured from the ssNMR spectrum, are sensitive to the coordination number and symmetry of the lithium site. nih.govresearchgate.net For instance, different crystallographic sites for lithium would give rise to distinct resonances in the ⁷Li MAS NMR spectrum. nih.gov Furthermore, variable-temperature ssNMR experiments can provide information on the dynamics of the lithium ions, such as ion hopping between different sites in the lattice. nih.gov

¹³C ssNMR can be used to probe the structure of the tricyanomethanide anion in the solid state. The ¹³C chemical shifts and the principal components of the chemical shift tensor provide information about the electronic structure and symmetry of the anion within the crystal. Any distortion of the anion from its ideal D₃h symmetry due to crystal packing or coordination effects will be reflected in the ¹³C ssNMR spectrum.

Electron Spectroscopy Techniques

Electron spectroscopy encompasses a suite of techniques that probe the electronic structure of materials by analyzing the kinetic energies of electrons emitted upon excitation. This section will explore the use of X-ray Photoelectron Spectroscopy (XPS) for surface chemical analysis and Ultraviolet-Visible (UV-Vis) Spectroscopy for studying electronic transitions.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Analysis

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net When a sample is irradiated with X-rays, core-level electrons are ejected, and their kinetic energies are measured. The binding energy of these electrons is characteristic of the element and its chemical environment.

For this compound, XPS provides detailed information about the chemical states of lithium, carbon, and nitrogen atoms.

Lithium (Li 1s): The Li 1s core level spectrum is a key indicator of the ionic character of the lithium atom. In lithium compounds, the Li 1s binding energy typically falls within a range of 54 eV to 56 eV. thermofisher.com For this compound, the Li 1s peak is expected in this region, confirming the +1 oxidation state of lithium. The exact binding energy can be influenced by the coordination environment and the nature of the anion.

Carbon (C 1s): The tricyanomethanide anion [C(CN)₃]⁻ possesses two distinct carbon environments: a central carbon atom bonded to three nitrile groups and the carbon atoms within the nitrile groups. This difference in chemical environment leads to distinct peaks in the C 1s spectrum. The carbon atom of the nitrile group (C≡N) is expected to have a binding energy around 286.7 eV to 287.5 eV. msu.rutudelft.nl The central carbon atom, bonded to three electron-withdrawing cyano groups, will exhibit a shift to a higher binding energy, likely around 288.2 eV, similar to the N=C–N₂ environment in graphitic carbon nitride (g-C₃N₄). researchgate.net

Nitrogen (N 1s): The nitrogen atoms in the nitrile groups (C≡N) of the tricyanomethanide anion are expected to produce a characteristic peak in the N 1s spectrum. The binding energy for these nitrogen atoms is typically observed in the range of 398.3 eV to 399.8 eV. msu.ru This region is characteristic of nitrogen in a C≡N triple bond.

Below is a data table summarizing the expected XPS binding energies for this compound, with comparative values from related compounds.

| Element | Core Level | Expected Binding Energy (eV) for this compound | Comparative Binding Energies (eV) | Compound |

| Lithium | Li 1s | ~55 - 56 | 55.4 | Lithium Carbonate (Li₂CO₃) thermofisher.com |

| 56.1 | Lithium Fluoride (LiF) thermofisher.com | |||

| 56.3 | Lithium Chloride (LiCl) thermofisher.com | |||

| Carbon | C 1s (C≡N) | ~287.0 | 286.7 | C≡N in CNx films msu.ru |

| C 1s (C-(CN)₃) | ~288.2 | 288.2 (N=C-N₂) | g-C₃N₄ researchgate.net | |

| Nitrogen | N 1s (C≡N) | ~399.0 | 398.3 - 399.8 | C≡N in CNx films msu.ru |

Note: The expected binding energies are estimations based on data from similar chemical environments and may vary slightly in experimental measurements.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. While useful for studying compounds with chromophores that undergo electronic transitions in the 200-800 nm range, the tricyanomethanide anion, [C(CN)₃]⁻, does not possess traditional chromophoric groups that lead to significant absorption in this region.

The electronic structure of the tricyanomethanide anion consists primarily of sigma (σ) bonds and pi (π) bonds within the cyano groups. The σ → σ* and π → π* electronic transitions for this anion require high energy, and their corresponding absorption bands are expected to lie in the deep ultraviolet region, typically below 200 nm. Therefore, standard UV-Vis spectroscopy is generally not a primary technique for the characterization of the tricyanomethanide anion itself.

However, UV-Vis spectroscopy can be employed to study the interactions of this compound with other chromophoric molecules or to monitor changes in a system where it is a component, such as in certain electrolyte solutions for lithium-ion batteries where other species might exhibit UV-Vis activity. For instance, studies have used UV-Vis spectroscopy to monitor the formation of polysulfides in lithium-sulfur batteries, which do show distinct absorption peaks in the UV-Vis range. wikipedia.orgresearchgate.net Similarly, the interaction of lithium ions with specific dye molecules can induce a change in the UV-Vis spectrum, a principle used in some lithium sensors. researchgate.net

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It is an invaluable tool for confirming the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

In the context of this compound, mass spectrometry can be used to characterize the tricyanomethanide anion and study its association with the lithium cation. In negative ion mode, the mass spectrum would be expected to show a prominent peak corresponding to the intact tricyanomethanide anion, [C(CN)₃]⁻.

Expected Fragmentation:

Upon fragmentation, the tricyanomethanide anion would likely lose one or more cyano (CN) groups. The expected fragmentation pathway would involve the sequential loss of CN radicals.

The primary ions expected to be observed in the negative ion mass spectrum of the tricyanomethanide anion are summarized in the table below.

| Ion | Formula | Mass-to-Charge Ratio (m/z) | Description |

| Tricyanomethanide Anion | [C(CN)₃]⁻ | 90 | Molecular Ion |

| Dicyanomethanide Fragment | [C(CN)₂]⁻ | 64 | Loss of one CN radical |

| Cyanide Ion | [CN]⁻ | 26 | Loss of C(CN)₂ group |

In positive ion mode, it would be possible to observe clusters of lithium ions with the tricyanomethanide anion, such as [Li₂{C(CN)₃}]⁺, which would provide insight into the aggregation and coordination behavior of the salt in the gas phase. The specific ions observed and their relative intensities would depend on the ionization technique employed (e.g., Electrospray Ionization, Matrix-Assisted Laser Desorption/Ionization).

Computational and Theoretical Investigations of Lithium Tricyanomethanide Systems

Quantum Chemical Calculations (Ab Initio and DFT)

Quantum chemical calculations, including both ab initio and Density Functional Theory (DFT) methods, have been instrumental in elucidating the fundamental properties of the tricyanomethanide anion and its interactions with lithium ions. chemrxiv.orgnih.govfrontiersin.org These calculations provide a detailed picture of the electronic landscape, energetics, and reactivity of LiTCM systems.

Electronic Structure Analysis of the Tricyanomethanide Anion

The tricyanomethanide anion, [C(CN)₃]⁻, possesses a unique electronic structure characterized by significant charge delocalization. acs.org DFT calculations have shown that the negative charge is not localized on the central carbon atom but is distributed across the three cyano groups. acs.org This delocalization is a key factor influencing the anion's interactions with its environment, particularly with cations like lithium. acs.org The planar, D₃h symmetric structure of the anion further facilitates this electronic distribution. The electronic structure of the anion has been probed using techniques like X-ray photoelectron spectroscopy (XPS) in conjunction with theoretical calculations to understand the core-level binding energies and the influence of the chemical environment. researchgate.netnih.gov

Energetics of Lithium Ion Solvation and Ion-Pair Interactions

The solvation of lithium ions and the formation of ion pairs are critical processes in electrolyte solutions. rsc.orgnih.govresearchgate.net Quantum chemical calculations have been employed to investigate the energetics of these phenomena in the presence of the tricyanomethanide anion. acs.org Studies have shown that the formation of contact-ion pairs (CIPs) is influenced by the charge delocalization of the anion and the nature of the solvent molecules. acs.org The high charge delocalization of the tricyanomethanide anion reduces the electrostatic interaction with the lithium ion, thereby decreasing the tendency to form CIPs compared to anions with more localized charges. acs.org

The energy of CIP formation is also significantly affected by the solvation shell of the lithium ion. acs.org Ab initio calculations have revealed that the chemical identity of the solvent molecules directly coordinating with the lithium ion plays a crucial role in the energetics of ion-pair formation. acs.org For instance, the favorability of CIP formation is greater in ester or carbonate-based solvents compared to amide or urea-based solvents. acs.org

| Interaction | Computational Method | Key Finding |

| Li⁺ - Tricyanomethanide Ion Pairing | DFT | High charge delocalization on the anion reduces the tendency for contact ion pair formation. acs.org |

| Li⁺ Solvation | Ab Initio | The chemical nature of the solvent molecules in the primary solvation shell dictates the energetics of ion-pair formation. acs.org |

| Anion Solvation | DFT | The effect of anion solvation is an important factor in the overall picture of ion-pair formation energetics. acs.org |

Prediction of Anion Oxidative Stability and Dissociation Energies

The oxidative stability of the tricyanomethanide anion is a crucial parameter for its application in electrochemical devices. Quantum chemical calculations can predict the anion's resistance to oxidation. The wide electrochemical stability window of ionic liquids containing the tricyanomethanide anion, as determined experimentally, suggests a high oxidative stability. rsc.orgrsc.org For example, N-butyl-N-methylpyrrolidinium tricyanomethanide has been shown to be stable up to 2.9 V. rsc.orgrsc.org Theoretical calculations can complement these experimental findings by providing insights into the electronic changes that occur upon oxidation and the energy required for this process.

Dissociation energies, particularly for ion pairs, can also be estimated using quantum chemical methods. These calculations help to quantify the strength of the interaction between the lithium cation and the tricyanomethanide anion in various solvent environments.

Molecular Orbital Analysis and Charge Delocalization Studies

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and bonding within the tricyanomethanide anion. youtube.comcapes.gov.bryoutube.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly informative. aimspress.comnih.gov The HOMO energy is related to the electron-donating ability of the anion, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. aimspress.com

For the tricyanomethanide anion, MO analysis confirms the extensive delocalization of the negative charge. The HOMO is typically a π-type orbital distributed over the entire anion, reflecting the delocalized nature of the excess electrons. This charge delocalization, as revealed by MO analysis, is consistent with the reduced tendency to form strong ion pairs with lithium cations. acs.org

Electrostatic Potential Surface (ESP) Mapping

Electrostatic potential (ESP) maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.orgillinois.edu They are invaluable for understanding intermolecular interactions, as they show regions of positive and negative potential. libretexts.orgnih.govyoutube.com For the tricyanomethanide anion, ESP maps visually confirm the delocalization of the negative charge. researchgate.net The negative potential is not concentrated on a single atom but is spread out, typically over the nitrogen atoms of the cyano groups. nih.gov This diffuse negative charge distribution explains the anion's weak interaction with cations and its ability to form ionic liquids with low viscosities. rsc.orgrsc.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govnih.govresearchgate.netbohrium.com By solving Newton's equations of motion for a collection of atoms and molecules, MD simulations can provide detailed information about the structure, dynamics, and thermodynamics of lithium tricyanomethanide in solution. rsc.orgnih.gov

Atomistic Description of Electrolyte Components and Ion Speciation

A fundamental understanding of an electrolyte begins with a precise description of its constituent ions and their interactions with the solvent. The tricyanomethanide [C(CN)₃]⁻ anion is characterized by its planar structure and significant charge delocalization across the three cyano groups. This delocalization is a key feature that dictates its interaction with the lithium cation (Li⁺) and surrounding solvent molecules.

Computational studies, particularly those employing ab initio methods, have been instrumental in dissecting the molecular origins of ion association in LiTCM electrolytes. acs.org The primary species of interest are free solvated ions, solvent-separated ion pairs (SSIPs), and contact ion pairs (CIPs). The formation of these species is a delicate balance between the strength of ion-solvent and ion-ion interactions. acs.org

Research on a family of cyano-based lithium salts, including LiTCM, has shown that the chemical nature of the anion and the solvent are paramount in determining the dominant ionic species. acs.org For instance, in a comparative study using different cyclic organic solvents, it was found that the tendency to form CIPs varies significantly. In solvents containing both nitrogen and oxygen atoms, such as 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) and N-methyl-2-pyrrolidone (NMP), the formation of CIPs with LiTCM was not observed. acs.org This is attributed to the large charge delocalization of the tricyanomethanide anion, which weakens its direct electrostatic interaction with the lithium cation, favoring solvent-separated ion pairs. comsol.com

Ab initio computations reveal that the energetics of CIP formation are heavily influenced by the chemical nature of the Li⁺ solvation shell. comsol.com While solvents may form similarly structured tetrahedral solvation shells, the ability of the solvent molecule to rearrange its electron density upon coordination to Li⁺ is critical. acs.orgcomsol.com Atomic charge analysis indicates that this charge rearrangement directly correlates with the favorability of CIP formation. comsol.com

Computational calculations provide precise data on the structure of the solvated lithium-ion complex. The table below presents theoretical data for Li⁺ solvated by four solvent molecules, highlighting the structural similarities and subtle electronic differences across various solvents.

Table based on ab initio computational data for Li⁺ solvated by four solvent molecules. Data sourced from acs.org.

Simulation of Lithium Ion Transport and Solvation Shell Dynamics

The transport of lithium ions in an electrolyte is a complex process involving the movement of the Li⁺ cation through the solvent medium. This movement is heavily influenced by the composition and stability of its solvation shell. nih.gov MD simulations can track the trajectories of individual ions and solvent molecules over time, allowing for the calculation of key transport metrics like the diffusion coefficient (D). The diffusion coefficient is typically determined from the mean-squared displacement (MSD) of the particles as a function of time. nih.gov

The dynamics of the solvation shell are characterized by the residence time of solvent molecules and anions within the first coordination sphere of the Li⁺ ion. researchgate.net A shorter residence time implies a more labile solvation shell, where solvent molecules or anions can quickly exchange with the bulk electrolyte. This rapid exchange is often correlated with higher ionic mobility and conductivity. researchgate.net Conversely, a long residence time suggests a tightly bound, rigid solvation shell that can hinder the movement of the lithium ion, increasing its effective mass and reducing its mobility. nih.govnih.gov

In the context of LiTCM, the weak association between Li⁺ and the [C(CN)₃]⁻ anion, as suggested by speciation studies acs.org, implies that the anion's residence time in the primary solvation shell is likely to be short compared to systems with stronger ion pairing. Computational studies on related multi-anion systems have shown that ion pair lifetimes are a key parameter that can be modified to influence transport properties. jcesr.org For instance, computations on electrolytes containing dicyanamide (B8802431) ([DCA]⁻), an anion structurally similar to tricyanomethanide, revealed that the Li⁺-[DCA] ion pair lifetime could be modulated by the electrolyte composition. jcesr.org Such simulations for LiTCM systems are essential to quantify the mobility of the constituent ions and understand the mechanisms of charge transport at a molecular level.

Theoretical Modeling of Spectroscopic Properties

Theoretical modeling is crucial for the interpretation of experimental spectroscopic data, such as Fourier-transform infrared (FTIR) and Raman spectroscopy. By calculating the vibrational frequencies of different species that may exist in the electrolyte, theoretical models allow for the unambiguous assignment of spectral features to specific molecular structures and interactions. acs.org

For cyano-based salts like this compound, the nitrile (C≡N) stretching vibration serves as an excellent intrinsic spectroscopic probe. acs.org The frequency of this vibration is highly sensitive to the local molecular environment of the [C(CN)₃]⁻ anion. When the anion is "free" or fully solvated, its nitrile stretch appears at a specific frequency. If the anion forms a contact ion pair (CIP) with a Li⁺ cation, the coordination of one of the nitrogen atoms to the lithium ion perturbs the electron distribution in the C≡N bond, causing a noticeable shift in its vibrational frequency.

Ab initio and Density Functional Theory (DFT) calculations are employed to predict the vibrational spectra of these different species (free anions, SSIPs, CIPs, and larger aggregates). acs.orglsu.edu By comparing the theoretically calculated frequencies with the experimental IR spectrum, researchers can determine the relative populations of these species in the electrolyte. For example, a study combining linear infrared spectroscopy with ab initio computations was used to investigate the formation of contact-ion pairs in solutions of cyano-based lithium salts. acs.org Theoretical calculations can also be used to study the structure of more complex clusters, such as the cyclic lithium hydride trimer and tetramer, and compare calculated frequencies with matrix isolation IR spectra to confirm their observation. nih.gov

The table below illustrates how theoretical calculations can distinguish between different ionic species based on their predicted vibrational frequencies, a technique directly applicable to LiTCM systems.

This table provides a conceptual illustration of how theoretical calculations of the nitrile (C≡N) stretch frequency can be used to identify different ionic species in LiTCM electrolytes.

Coordination Chemistry and Ion Association Phenomena of Lithium Tricyanomethanide

Solvation Structure of Lithium Ions in the Presence of Tricyanomethanide

The distance between the lithium ion and the coordinating oxygen atom shows only slight variations across different cyclic solvents like 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI), N-methyl-2-pyrrolidone (NMP), γ-butyrolactone (GBL), and ethyl 2-oxocyclopentanecarboxylate (ECPC). acs.org Furthermore, Natural Bond Orbital (NBO) analysis reveals that the charge on the [Li(Solvent)₄]⁺ complex does not vary significantly among these solvents, suggesting that the degree of charge delocalization from the lithium ion to the solvent molecules is not the primary driver of differences in ion pairing behavior. acs.org The solvation process, particularly the coordination between the solvent and the lithium cation, has a direct impact on the electrolyte's properties. nih.govresearcher.life The structure of these solvated lithium ions is fundamental to understanding the subsequent ion association phenomena. nih.govacs.org

Formation and Characterization of Contact-Ion Pairs (CIPs) and Solvent-Separated Ion Pairs (SSIPs)

In solutions containing lithium tricyanomethanide, an equilibrium exists between different types of ion pairs: contact-ion pairs (CIPs) and solvent-separated ion pairs (SSIPs). nih.govacs.org In a CIP, the lithium cation and the tricyanomethanide anion are in direct contact, whereas in an SSIP, they are separated by one or more solvent molecules. The formation and relative stability of these species are heavily influenced by the chemical nature of both the anion and the solvent. nih.govacs.org

Linear infrared (IR) spectroscopy is a powerful tool for characterizing these ion pairs. The nitrile (C≡N) stretching vibration of the tricyanomethanide anion serves as an intrinsic probe. acs.org The "free" anion, which includes both truly free ions and those in SSIPs (as they are indistinguishable by linear IR), exhibits a degenerate asymmetric C≡N stretch at a lower frequency. nih.govacs.org When a CIP is formed, this degeneracy is lifted, and a new band appears at a higher frequency. osti.gov

Studies have shown that for this compound, the formation of CIPs is less favorable compared to salts with anions having lower charge delocalization. nih.govacs.orgnih.gov For instance, in solvents like DMI and NMP, which contain both nitrogen and oxygen atoms, CIPs are not observed for LiTCM. nih.govacs.org In contrast, in solvents containing only oxygen atoms, such as GBL and ECPC, the tendency to form CIPs is more pronounced, though still less than for salts like lithium thiocyanate (B1210189) (LiSCN). nih.govacs.org Ab initio computations support these experimental findings, attributing the trends in CIP formation to the energetics of the process. nih.govacs.orgnih.gov

Influence of Anion Structure and Charge Delocalization on Ion Association

The structure and charge delocalization of the anion play a pivotal role in determining the extent of ion association in lithium salt solutions. nih.govacs.orgnih.gov The tricyanomethanide anion, [C(CN)₃]⁻, possesses a planar structure with significant charge delocalization over its three cyano groups. This delocalization is a key factor in its behavior in solution.

Increasing the charge delocalization of the anion generally disfavors the formation of contact-ion pairs (CIPs). nih.govacs.orgnih.gov This is because the delocalized charge on the anion is less effective at polarizing the solvation shell of the lithium ion, making the direct interaction in a CIP less energetically favorable. In a comparative study, the degree of CIP formation was found to decrease in the order LiSCN > LiDCA > LiTCM (where DCA is dicyanamide), which directly correlates with the increasing charge delocalization of the anions. acs.org The large size and delocalized charge of the tricyanomethanide anion contribute to weaker interactions with the lithium cation, thus promoting the existence of solvent-separated ion pairs or free ions. nih.gov This characteristic is central to its classification as a weakly coordinating anion.

Tricyanomethanide as a Weakly Coordinating Anion

The tricyanomethanide anion, [C(CN)₃]⁻, is classified as a weakly coordinating anion (WCA). nih.govucr.edu This characteristic arises from its large size and the extensive delocalization of its negative charge over the three cyano groups. nih.gov Weakly coordinating anions are sought after in various chemical applications, including the stabilization of highly reactive cations and the design of high-performance electrolytes, because they exhibit a low tendency to form strong interactions with cations. ucr.edunih.gov

The weak coordination of the tricyanomethanide anion leads to several beneficial properties in electrolyte systems. For instance, ionic liquids based on the tricyanomethanide anion often exhibit unusually low shear viscosity and high ionic conductivity. nih.gov This is attributed to the weak cation-anion coordination, which facilitates ion mobility. nih.gov In the context of lithium electrolytes, the weak interaction between Li⁺ and [C(CN)₃]⁻ promotes the dissociation of the salt into free ions or solvent-separated ion pairs, which is generally favorable for high ionic conductivity. nih.govacs.orgnih.govchemrxiv.org The chemical stability and low nucleophilicity of such anions are crucial for their application in fields requiring the isolation of highly electrophilic species. ucr.edu

Pseudohalide Bonding Modes and Polydentate Character of the Tricyanomethanide Anion

The tricyanomethanide anion, [C(CN)₃]⁻, is a member of the pseudohalide family, which are polyatomic analogues of halogens. sciencemadness.org A key feature of the tricyanomethanide anion is its potential for multiple coordination modes, making it a polydentate ligand. acs.org The three terminal nitrogen atoms of the cyano groups can all participate in bonding with metal cations.

In the solid state, the tricyanomethanide anion can act as a bridging ligand, connecting multiple metal centers to form coordination polymers. acs.org For example, in lanthanide complexes, the [C(CN)₃]⁻ anion has been observed to exhibit various bridging modes, connecting two or three metal ions simultaneously. acs.org This polydentate character allows for the construction of one-dimensional chains and two-dimensional layered structures. acs.org

Advanced Applications of Lithium Tricyanomethanide in Materials Science

Electrolyte Chemistry for Energy Storage Systems

Lithium tricyanomethanide (LiTCM) has emerged as a compound of significant interest in the quest for safer and higher-performance electrolytes for next-generation energy storage systems. Its unique molecular structure and properties offer potential solutions to some of the persistent challenges in lithium battery technology.

Mechanisms of Ion Transport in this compound-Based Electrolytes

The movement of ions within an electrolyte is fundamental to battery performance, and in LiTCM-based systems, this transport is a complex interplay of various factors. The performance of metal-ion batteries, particularly at low temperatures and during fast charging, is largely dictated by electrolyte ion transport. surrey.ac.uklidsen.comresearchgate.net Key properties influencing this are ion diffusion, transference number, and ionic conductivity. surrey.ac.uk

In liquid electrolytes, lithium ions typically move through a vehicular mechanism, where the ion is transported along with its solvation shell. However, studies on other electrolyte systems suggest that structural diffusion, where the lithium ion hops between solvent molecules or polymer chains, can also be a primary transport mechanism. nih.gov The mobility of the constituent ions in LiTCM electrolytes is influenced by the dissociation of the salt and the interactions between the lithium cation (Li⁺), the tricyanomethanide anion (TCM⁻), and the solvent molecules. The delocalized charge on the planar, triangular TCM anion can lead to weaker ion pairing compared to salts with more localized charges, potentially facilitating higher Li⁺ mobility.

Molecular dynamics simulations and experimental techniques like pulsed-field gradient nuclear magnetic resonance (PFG-NMR) are crucial tools for elucidating these transport mechanisms at a molecular level. surrey.ac.uknih.gov For instance, research on similar ionic liquid systems has shown that increasing the concentration of the lithium salt can alter the dominant transport mechanism from vehicular to structural diffusion. nih.gov

Investigation of Solid-Electrolyte Interphase (SEI) Formation Mechanisms

The solid-electrolyte interphase (SEI) is a passivation layer that forms on the anode surface during the initial charging cycles of a lithium battery. youtube.comcapes.gov.br Its composition and stability are critical for the long-term performance and safety of the battery, as it prevents continuous electrolyte decomposition. capes.gov.brnih.gov The formation of the SEI is a complex process involving the reduction of electrolyte components, including the salt and solvents. capes.gov.brnih.gov

In electrolytes containing LiTCM, the tricyanomethanide anion would participate in the SEI formation. The decomposition products of the TCM anion, which contains cyano groups (C≡N), would contribute to the chemical makeup of the SEI. The presence of nitrogen-containing species in the SEI can be beneficial. For example, studies on other electrolyte systems have shown that nitrogen-containing SEI components can enhance the stability and ionic conductivity of the interphase. nih.gov

The investigation of SEI formation often involves a combination of electrochemical techniques and surface-sensitive analytical methods. X-ray photoelectron spectroscopy (XPS) and diffuse reflectance infrared Fourier-transformed spectroscopy (DRIFTS) are powerful tools for identifying the chemical species present in the SEI. rsc.org Multiscale modeling, including kinetic Monte Carlo and continuum models, can provide insights into the growth dynamics and layered structure of the SEI over time. nih.gov These models have shown that the SEI can have a layered, mostly inorganic structure, with its formation being a complex interplay of various electrolyte and salt decomposition processes. nih.gov The concentration of the lithium salt can also impact the SEI, with higher concentrations potentially leading to faster passivation of the lithium metal surface. nih.gov

Impact of Anion Chemistry on Electrochemical Stability Windows

The electrochemical stability window (ESW) of an electrolyte defines the voltage range within which the electrolyte remains stable without significant oxidation or reduction. stanford.edunih.gov A wide ESW is crucial for enabling the use of high-voltage cathode materials, thereby increasing the energy density of the battery. stanford.eduresearchgate.net The anion of the lithium salt plays a pivotal role in determining the anodic (oxidative) stability limit of the electrolyte. diva-portal.org

The tricyanomethanide anion, with its five cyano groups, is expected to have a high anodic stability due to the electron-withdrawing nature of these groups, which delocalizes the negative charge and makes the anion less susceptible to oxidation. diva-portal.orgmdpi.com First-principle calculations are often used to predict the electrochemical stability windows of electrolyte materials. researchgate.net However, experimental verification through techniques like linear sweep voltammetry or cyclic voltammetry is essential, as the measured ESW can be influenced by factors such as the electrode material and the presence of impurities. stanford.eduresearchgate.net

The table below presents a comparison of the electrochemical stability windows for electrolytes containing different anions.

| Electrolyte System | Anion | Electrochemical Stability Window (V) | Reference |

| 5 M LiNO₃ (aqueous) | NO₃⁻ | 2.3 | stanford.edu |

| [Pip₁,₄][C(CN)₃] | C(CN)₃⁻ | 3.0 | rsc.org |

| [Pyr₁,₄][C(CN)₃] | C(CN)₃⁻ | 2.9 | rsc.org |

| [Pyr₁,₄][Tf₂N] | Tf₂N⁻ | 3.5 | rsc.org |

| LiTCM in PEO | C(CN)₃⁻ | ~4 | diva-portal.org |

| LiPCP in EC/DMC | PCP⁻ | 4.4 | mdpi.com |

| F-QSCE | - | 5.2 | researchgate.net |

Role of Fluorine-Free Tricyanomethanide Salts in Electrolyte Design

The development of fluorine-free electrolytes is driven by concerns over the environmental impact and sustainability of commonly used fluorinated salts like lithium hexafluorophosphate (B91526) (LiPF₆). diva-portal.orgrsc.org Fluorinated compounds can contribute to greenhouse gas emissions and may produce toxic byproducts upon decomposition. rsc.org this compound, being a fluorine-free salt, presents a more environmentally benign alternative. diva-portal.org

The primary challenge for fluorine-free salts is to match the performance of their fluorinated counterparts, particularly in terms of ionic conductivity and the ability to form a stable SEI. diva-portal.orgrsc.org The design of fluorine-free anions often focuses on creating molecules with weakly coordinating properties, where the negative charge is delocalized to facilitate salt dissociation in the electrolyte. diva-portal.org The tricyanomethanide anion fits this design principle well. diva-portal.org

Research into fluorine-free electrolytes has explored a variety of salts, including those based on borates and other cyano-substituted anions. diva-portal.orgnih.gov While some fluorine-free salts have shown competitive ionic conductivities, their anodic stability can sometimes be a limiting factor. diva-portal.org However, cyano-based anions are generally expected to enhance the anodic stability of the salt. diva-portal.org The use of LiTCM in solid polymer electrolytes has demonstrated improvements in lithium-sulfur cells, attributed to the formation of a robust and ionically conductive passivation layer. diva-portal.org

The table below highlights some key properties of fluorine-free electrolyte systems compared to a standard fluorinated system.

| Electrolyte Salt | Solvent/Matrix | Ionic Conductivity (S/cm) | Key Features | Reference |

| LiTCM | Poly(ethylene oxide) | Slightly lower than LiTFSI | Improved performance in Li-S cells | diva-portal.org |

| LiPCP | EC/DMC | 9.6 x 10⁻³ (at 20°C) | High conductivity for a fluorine-free salt | mdpi.com |

| NaTCP | Poly(ethylene oxide) | >1 x 10⁻³ (at >70°C) | "Liquid-like" high conductivity in a solid polymer | nih.gov |

| LiMM4411 (aqueous) | Water | 3.0 x 10⁻² | High ionic conductivity in an aqueous system | diva-portal.org |

Gel Polymer Electrolytes and Poly(ionic liquid) Systems

Gel polymer electrolytes (GPEs) and poly(ionic liquid) (PIL) systems are being extensively investigated as alternatives to traditional liquid electrolytes to enhance battery safety by mitigating issues like leakage and flammability. mdpi.commdpi.comresearchgate.net GPEs are formed by trapping a liquid electrolyte within a polymer matrix, combining the high ionic conductivity of a liquid with the mechanical integrity of a solid. mdpi.commdpi.com

Poly(ionic liquid)s are a class of polymers where an ionic liquid moiety is part of the polymer chain. rsc.orgrsc.org PILs can be used as the host matrix for GPEs, offering inherent ionic conductivity and good thermal stability. rsc.orgrsc.org The introduction of a high-concentration lithium-containing ionic liquid into a PIL matrix has been shown to decrease the glass transition temperature, leading to improved ion dynamics and higher ionic conductivity. rsc.org Furthermore, the incorporation of a PIL can lead to a greater decrease in anion diffusion compared to cation diffusion, resulting in a higher lithium transference number. rsc.org

While specific studies on LiTCM in GPEs and PILs are emerging, the principles derived from related systems are highly relevant. The low viscosity and high conductivity of some tricyanomethanide-based ionic liquids suggest their potential as the liquid component in GPEs. rsc.org The interaction of the TCM anion with various polymer hosts would be a key factor in determining the performance of such systems.

The following table provides examples of the ionic conductivity achieved in different GPE and PIL systems.

| Electrolyte System | Ionic Conductivity (S/cm) | Li⁺ Transference Number | Reference |

| SGPE (ETPTA, TPO, LiTFSI, TEGDME) | - | - | mdpi.com |

| Asymmetric PVDF-HFP GPE | 3.36 x 10⁻³ (at 20°C) | 0.66 | rsc.org |

| OEGMA/CCMA GPE with LiPF₆ | 2.3 x 10⁻³ (at 25°C) | - | researchgate.net |

| PIL-based GPE (PDADMA TFSI with P₁₁₁ᵢ₄FSI) | - | Higher than original IL | rsc.org |

| PIL-based GPE (PEGDMA and LiSTFSI) | 2.74 x 10⁻⁵ (at room temp) | 0.622 | rsc.org |

Coordination Strength Effects on Lithium Dendrite Growth Suppression

The formation of lithium dendrites—needle-like structures that can grow on the anode during charging—is a major safety concern for lithium metal batteries, as they can cause internal short circuits and thermal runaway. researchgate.netresearchgate.netpnnl.gov The composition of the electrolyte, particularly the coordination environment of the lithium ions, plays a crucial role in suppressing dendrite growth. researchgate.net

A stronger coordination between the lithium ions and the solvent molecules or anions in the electrolyte can decelerate the growth of lithium dendrites. researchgate.net This is because a stronger coordination makes the desolvation of the lithium ion—a necessary step for its deposition onto the anode surface—more energetically demanding and kinetically sluggish. researchgate.net This can lead to a more uniform deposition of lithium, preventing the formation of dendritic structures. researchgate.net

The tricyanomethanide anion, with its multiple nitrogen atoms, can coordinate with lithium ions. The strength of this coordination, relative to the solvent molecules, will influence the desolvation kinetics and, consequently, the morphology of the deposited lithium. By tuning the electrolyte composition, for example by selecting solvents that exhibit strong coordination with Li⁺, it is possible to create an environment that is less prone to dendrite formation. researchgate.net

Experimental studies have shown that the addition of strongly coordinating solvents to an electrolyte can significantly improve the cycling stability of lithium metal batteries by suppressing dendrite growth. researchgate.net Scanning electron microscopy is a key technique used to visualize the morphology of the lithium anode surface after cycling and to assess the effectiveness of different electrolyte formulations in preventing dendrite formation. researchgate.net

Integration in Absorption Refrigeration Systems

The quest for more efficient and environmentally benign refrigeration technologies has led to investigations into alternatives for conventional working fluids like lithium bromide-water (LiBr-H₂O) and ammonia-water (NH₃-H₂O) in absorption refrigeration systems (ARS). irejournals.comirjet.net The LiBr-H₂O pair, while common, presents challenges such as corrosion, crystallization at high concentrations, and environmental concerns associated with lithium mining. acs.org Ionic liquids (ILs) have emerged as promising absorbents due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. Among these, tricyanomethanide-based ILs are being explored for their potential to improve the performance and sustainability of ARS. acs.orgresearchgate.net

The effectiveness of a working pair in an absorption refrigeration cycle is highly dependent on its thermodynamic and physicochemical properties. irjet.netresearchgate.net Researchers have conducted detailed characterizations of solutions containing tricyanomethanide-based ionic liquids with refrigerants like ethanol (B145695). acs.org These studies are crucial for simulating and designing absorption refrigeration processes. researchgate.net Key properties measured include density, viscosity, heat capacity, and excess enthalpy over wide ranges of temperature and composition. acs.orgresearchgate.net

For instance, studies on binary mixtures of ethanol with ILs such as 1-ethyl-3-methylimidazolium (B1214524) tricyanomethanide ([C₁C₂IM][TCM]) have provided essential data. acs.orgacs.org The density and viscosity of these solutions are critical for designing heat exchangers and pumps within the refrigeration system. acs.org As shown in the table below, the density of these ILs is generally lower than that of commonly studied ILs like [Pyr₁,₄][Tf₂N] (1.40 g cm⁻³), which could lead to a higher gravimetric energy density in devices. rsc.org The viscosity of these solutions is also a key parameter, as lower viscosity is desirable for better heat and mass transfer. irejournals.com

Table 1: Physicochemical Properties of Selected Tricyanomethanide-Based Ionic Liquids at 25 °C This table is interactive. Users can sort the data by clicking on the column headers.

| Ionic Liquid | Cation | Anion | Density (g cm⁻³) | Ionic Conductivity (mS cm⁻¹) |

|---|---|---|---|---|

| [Im₁,₄][C(CN)₃] | 1-butyl-3-methylimidazolium | Tricyanomethanide | ~1.04 (calculated) | 9.4 |

| [Pyr₁,₄][C(CN)₃] | N-butyl-N-methylpyrrolidinium | Tricyanomethanide | ~0.99 (at 25°C) | 8.7 |

| [Pip₁,₄][C(CN)₃] | N-butyl-N-methylpiperidinium | Tricyanomethanide | ~0.97 (calculated) | 4.2 |

| [Pyr₁,₄][Tf₂N] | N-butyl-N-methylpyrrolidinium | Bis(trifluoromethylsulfonyl)imide | 1.40 | 2.7 |

Data sourced from multiple studies for comparison. rsc.orgrsc.org

Differential Scanning Calorimetry (DSC) is another technique used to characterize these materials, helping to determine their thermal behavior, such as glass transition temperatures, which is important for understanding their operational range. acs.orgrsc.org The data gathered from these characterizations are often correlated with empirical models to facilitate their use in engineering calculations and cycle performance simulations. acs.org

Vapor-liquid equilibrium (VLE) data is fundamental for the design and optimization of distillation and absorption processes, which are at the heart of absorption refrigeration cycles. wikipedia.orgfrontiersin.org VLE describes how a chemical species distributes between the vapor and liquid phases at equilibrium. wikipedia.org For ARS, the VLE data of the refrigerant-absorbent pair determines the operating pressures and temperatures in the generator and absorber components of the system. frontiersin.org

Isothermal VLE studies have been performed for binary systems of tricyanomethanide-based ILs with refrigerants like ethanol and water. acs.orgresearchgate.net These experiments are typically conducted using methods such as a custom-made ebulliometer or a static apparatus, measuring the equilibrium temperature and pressure over the entire composition range. researchgate.netacs.org For example, the VLE of solutions containing 1-ethyl-3-methylimidazolium tricyanomethanide ([C₁C₂IM][TCM]) and ethanol has been measured at temperatures between 328.15 K and 348.15 K. acs.orgacs.org

The experimental VLE data are often correlated using thermodynamic models like the Redlich–Kwong equation of state to allow for interpolation and extrapolation of the data for system modeling. acs.org These studies show that the structure of the cation in the ionic liquid can have a significant impact on the VLE of the mixture. researchgate.net The insights gained from VLE studies are critical for comparing the performance of new working pairs based on tricyanomethanide ILs with traditional pairs like {LiBr + water}. acs.org

Table 2: Summary of VLE Study Parameters for Tricyanomethanide-Based IL Systems This table is interactive. Users can filter data based on the system.

| System | Refrigerant | Absorbent (IL) | Temperature Range (K) | Pressure Range (kPa) | Measurement Method |

|---|---|---|---|---|---|

| [C₁C₂IM][TCM] + Ethanol | Ethanol | 1-ethyl-3-methylimidazolium tricyanomethanide | 328.15 - 348.15 | up to 90 | Ebulliometric |

| [C₁C₂PYR][TCM] + Ethanol | Ethanol | 1-ethyl-1-methylpyrrolidinium tricyanomethanide | 328.15 - 348.15 | up to 90 | Ebulliometric |

| [C₁C₂MOR][TCM] + Ethanol | Ethanol | 4-ethyl-4-methylmorpholinium tricyanomethanide | 328.15 - 348.15 | up to 90 | Ebulliometric |

| [BMIM][TCM] + Water | Water | 1-butyl-3-methylimidazolium tricyanomethanide | 338.15 - 368.15 | up to pure water vapor pressure | Ebulliometric |

Data compiled from various research articles. acs.orgresearchgate.netacs.org

Utilization in Nanocomposite and Advanced Material Synthesis

The unique chemical structure of this compound, with its high nitrogen content and the presence of lithium ions, makes it a candidate for specialized applications in the synthesis of advanced materials, including doped nanomaterials and functional composites.

Heteroatom-doped carbon nanomaterials, particularly those doped with nitrogen, are of great interest for applications in energy storage, such as lithium-ion batteries, due to their enhanced conductivity and surface properties. sioc-journal.cnfrontiersin.org The synthesis of these materials often involves the pyrolysis of nitrogen-containing precursors. frontiersin.org Ionic liquids have been explored as versatile precursors for creating doped carbons because their composition, and thus the type and content of heteroatoms, can be tailored. researchgate.net

The tricyanomethanide anion, [C(CN)₃]⁻, is rich in both carbon and nitrogen. This makes this compound a potentially valuable precursor for the synthesis of nitrogen-doped carbon (N-doped C) materials. sioc-journal.cnresearchgate.net The pyrolysis of such a precursor could yield a carbon matrix with nitrogen atoms integrated into its structure. This in-situ doping can create active sites that improve the material's performance in applications like battery anodes. nih.gov For example, N-doped carbon materials have shown excellent performance as anodes, exhibiting high charge capacity, rate capability, and cycling stability, which is attributed to the unique structure that facilitates electrolyte penetration and ion diffusion. sioc-journal.cn While specific studies detailing the use of this compound for this purpose are emerging, the principle is well-established with other nitrogen-rich organic salts and ionic liquids. researchgate.netrsc.org

This compound can be considered for use in interfacial engineering of composites, particularly for lithium-based battery systems. rsc.orgnih.gov Its components, lithium ions and the tricyanomethanide anion, can modify the chemical and physical properties of an interface. For instance, in a composite polymer electrolyte, the presence of a lithium salt influences the ionic conductivity and the stability of the solid electrolyte interphase (SEI) that forms on the lithium metal anode. mdpi.com The tricyanomethanide anion, with its polar cyano groups, could interact with polymer matrices or inorganic fillers, potentially improving the dispersion of components and enhancing ionic transport pathways at the interface. nih.gov The goal of such interfacial modification is to create a stable and highly conductive interface that promotes uniform lithium ion flux, thereby preventing issues like dendrite growth in lithium metal batteries. nih.govmdpi.com

Future Research Directions and Emerging Trends

Development of Novel Lithium Tricyanomethanide Derivatives for Tailored Properties

The inherent design flexibility of organic anions like tricyanomethanide allows for the synthesis of novel derivatives with specifically tailored properties. By modifying the cation or the anion structure, researchers can fine-tune characteristics such as ionic conductivity, thermal stability, and electrochemical windows. The synthesis of new compounds, such as LiK[C(CN)3]2 and Li[C(CN)3] · 1/2 (H3C)2CO, demonstrates the feasibility of creating new crystalline structures with potentially unique properties. researchgate.net The exploration of carbohydrate-derived cations in combination with the tricyanomethanide anion is another promising avenue for creating bio-derived ionic liquids and salts. nih.gov

Future work will likely involve the systematic substitution of atoms or functional groups on the tricyanomethanide anion to influence its charge distribution and steric hindrance. This can lead to derivatives with lower lattice energies, promoting higher ionic mobility. Similarly, the pairing of the tricyanomethanide anion with novel organic or inorganic cations can result in ionic liquids or solid electrolytes with optimized performance characteristics for specific applications. For instance, the properties of acetate-based ionic liquids can be significantly altered by mixing them with tricyanomethanide-based ionic liquids, indicating the potential for creating tunable electrolyte systems. rsc.org

A key objective in developing these derivatives is to enhance the performance of electrochemical devices. For example, in solid-state lithium metal batteries, introducing a small amount of a fluorinated salt additive like lithium bis(fluorosulfonyl)imide (LiFSI) to a fluorine-free salt such as this compound can improve the quality of the solid-electrolyte-interphase (SEI) layer on the lithium metal anode. acs.org This strategy of using salt blends opens up a vast compositional space for creating electrolytes with synergistic properties.

Table 1: Examples of Synthesized this compound Compounds and Derivatives

| Compound/Derivative | Synthesis Method | Key Finding | Reference |

| LiK[C(CN)3]2 | Not specified | New crystalline structure determined. | researchgate.net |

| Li[C(CN)3] · 1/2 (H3C)2CO | Not specified | New crystalline structure determined. | researchgate.net |

| Carbohydrate-derived salts with [TCM] anion | Anion exchange | Investigated as precursors for nitrogen-doped carbons. | nih.gov |

| [C4C1Im]OAc[C(CN)3]x | Mixing of ionic liquids | Non-ideal mixing behavior leading to tailored properties. | rsc.org |

Advanced In-Operando Characterization Techniques for Dynamic Processes